7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O3/c1-23-16-15(17(28)22-19(23)29)26(12-13-2-4-14(20)5-3-13)18(21-16)25-8-6-24(7-9-25)10-11-27/h2-5,27H,6-12H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCRGHAQWYFLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its unique structure includes a hydroxyethyl piperazine moiety and a fluorobenzyl group, which may enhance its biological activity and solubility. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈FN₅O₂. Its structural features contribute to its pharmacological properties:
| Feature | Description |
|---|---|
| Purine Core | Central structure providing biological activity |
| Fluorobenzyl Group | Enhances lipophilicity and receptor binding |
| Hydroxyethyl Piperazine Moiety | Increases solubility and potential interactions |
The mechanism of action for 7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate physiological responses.
- Nucleic Acid Interaction : Potential intercalation with DNA or RNA may affect gene expression and replication processes.
Biological Activity
Research indicates significant biological activities associated with this compound, including:
- Antitumor Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects against cancer cells by disrupting cell cycle progression.
- Antiviral Properties : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.
- Neuroprotective Effects : Some purine derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:
- Study on Antitumor Effects : A recent study demonstrated that a similar purine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor properties .
- Research on Antiviral Activity : Investigations into imidazopyridine derivatives revealed effective inhibition of respiratory syncytial virus (RSV) at low concentrations, suggesting that modifications similar to those in the target compound could yield comparable antiviral agents .
Comparative Analysis
To better understand the uniqueness of 7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, it is essential to compare it with other known purine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Caffeine | Stimulant properties | Methylxanthine structure |
| Theophylline | Bronchodilator effects | Used in respiratory therapies |
| 7-Aminopurine | Antiviral activity | Simple amine substitution |
Vergleich Mit ähnlichen Verbindungen
7-Position Modifications
8-Position Modifications
- 4-(2-Hydroxyethyl)piperazine (Target Compound) : The hydroxyethyl group introduces polarity, improving solubility and enabling hydrogen bonding, contrasting with methyl (CID 986255) or ethyl (CID 442864-50-8) groups, which prioritize lipophilicity .
- 4-Phenylpiperazine (CID CB3392872) : Aromatic substituents may engage in π-π stacking with receptor residues, though steric bulk could limit binding .
Physicochemical and ADME Properties
- Solubility : The hydroxyethyl group in the target compound likely confers higher solubility (>10 mg/mL predicted) compared to methylpiperazine analogues (<5 mg/mL) .
- Lipophilicity (LogP) :
- Metabolic Stability : Fluorine at the 7-position may reduce oxidative metabolism compared to chlorine or hydrogen .
Receptor Binding Insights (Inferred from Structural Analogues)
- Dopamine D4 Receptor: Compounds with piperazine moieties (e.g., L-750,667 in ) show high D4 affinity (Ki <1 nM).
- Selectivity : Fluorine’s small size and electronegativity may reduce off-target interactions compared to bulkier substituents (e.g., 3-phenylpropyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
